molecular formula C13H20N2O2 B093530 N-[3-(Diethylamino)-4-methoxyphenyl]acetamide CAS No. 19433-93-3

N-[3-(Diethylamino)-4-methoxyphenyl]acetamide

Cat. No. B093530
CAS RN: 19433-93-3
M. Wt: 236.31 g/mol
InChI Key: BTJCIVXKBILNPY-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)-4-methoxyphenyl]acetamide is a chemical compound that is structurally related to various other acetamide derivatives, which have been studied for their potential applications in medicine and materials science. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been analyzed for their molecular structure, synthesis, and potential applications. For instance, compounds with methoxyphenyl and acetamide groups have been explored for their roles in the synthesis of anti-tuberculosis drugs and as precursors in the development of anticancer drugs .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of an appropriate phenol or aniline with an acetylating agent. For example, the synthesis of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide involves the preparation of its hydrochloride salt, which is an important precursor in the synthesis of anti-tuberculosis drugs . Similarly, N-(4-Amino-2-methoxyphenyl)acetamide is synthesized as an intermediate in the production of an anticancer drug side chain . These methods could potentially be adapted for the synthesis of N-[3-(Diethylamino)-4-methoxyphenyl]acetamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray crystallography, IR spectroscopy, and quantum chemical computation, such as density functional theory (DFT) calculations. For instance, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, which revealed its crystallization in a triclinic system, and DFT calculations were used to determine the molecular geometry and vibrational frequencies . These techniques could be applied to N-[3-(Diethylamino)-4-methoxyphenyl]acetamide to gain insights into its molecular structure and properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substitution pattern on the phenyl ring. For example, the introduction of methoxy groups on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has been shown to modulate the antagonistic profile of adenosine A3 receptors . The chemical reactivity of N-[3-(Diethylamino)-4-methoxyphenyl]acetamide could similarly be analyzed by investigating its molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan using theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be determined experimentally. Theoretical calculations can also provide insights into electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamic properties. For example, the antioxidant properties of a benzamide derivative were determined using a DPPH free radical scavenging test, and its electronic and thermodynamic properties were calculated using DFT . Similar analyses could be conducted for N-[3-(Diethylamino)-4-methoxyphenyl]acetamide to understand its behavior in various environments.

Scientific Research Applications

  • Pharmacological Activities

    • Field : Medicinal Chemistry
    • Application : The compound is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
    • Methods : The compound is synthesized and then tested for various biological effects .
    • Results : Some derivatives of phenoxy acetamide have shown promising results in terms of safety and efficacy, enhancing life quality .
  • Synthesis of Nitriles

    • Field : Organic Chemistry
    • Application : The compound can be used in the dehydration of primary amides to nitriles .
    • Methods : The compound undergoes a dehydration process to form nitriles .
    • Results : This method provides an efficient, clean, and fundamental route for the synthesis of nitriles in organic chemistry .
  • Thermo- and pH-Responsive Polymers

    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of thermo- and pH-responsive polymers .
    • Methods : The compound is incorporated into the polymer structure during synthesis .
    • Results : The resulting polymers exhibit thermo- and pH-responsive properties .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : The compound, N-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acetamide, is used in chemical synthesis .
    • Methods : The compound is synthesized and then used in various chemical reactions .
    • Results : The compound has been used in the synthesis of various other compounds .
  • Copolymerization

    • Field : Polymer Chemistry
    • Application : The compound is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate .
    • Methods : The compound undergoes a copolymerization process with dodecyl (meth)acrylate .
    • Results : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
  • Thermo- and pH-Responsive Polymers

    • Field : Polymer Chemistry
    • Application : The compound is used in the synthesis of thermo- and pH-responsive polymers .
    • Methods : The compound is incorporated into the polymer structure during synthesis .
    • Results : The resulting polymers exhibit thermo- and pH-responsive properties .
  • Cancer Cell Imaging

    • Field : Biomedical Imaging
    • Application : The compound is used in the synthesis of new 7-(Diethylamino)quinolone chalcones for living cancer cell imaging .
    • Methods : The compound is synthesized via a Claisen−Schmidt reaction .
    • Results : The synthesized compounds demonstrated favorable cell permeability and strong emission at 488 nm, positioning them as promising candidates for cancer cell imaging applications .
  • Antinociception Activities

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of new substituted aminobenzothiazole analogs of Lidocaine for antinociception activities .
    • Methods : The compound is synthesized and then tested for acute and chronic pain properties .
    • Results : The synthesized compounds showed better pain reduction than the diethylamine group .
  • Dehydration of Primary Amides to Nitriles

    • Field : Organic Chemistry
    • Application : The compound can be used in the dehydration of primary amides to nitriles .
    • Methods : The compound undergoes a dehydration process to form nitriles .
    • Results : This method provides an efficient, clean, and fundamental route for the synthesis of nitriles in organic chemistry .

properties

IUPAC Name

N-[3-(diethylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJCIVXKBILNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066491
Record name Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Diethylamino)-4-methoxyphenyl]acetamide

CAS RN

19433-93-3
Record name N-[3-(Diethylamino)-4-methoxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19433-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]-
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Record name Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(diethylamino)-4-methoxyphenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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